1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
(3-ethoxy-1-ethylpyrazol-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-4-23-14-15(18(20-23)26-5-2)19(24)22-12-10-21(11-13-22)16-8-6-7-9-17(16)25-3/h6-9,14H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDVGXGQWVFDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the ethoxy group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide and a suitable base.
Formation of the piperazine ring: The piperazine ring can be formed by the reaction of an appropriate diamine with a suitable dihaloalkane.
Coupling of the pyrazole and piperazine rings: The final step involves the coupling of the pyrazole and piperazine rings through a carbonylation reaction using a suitable carbonylating agent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur at the carbonyl group, leading to the formation of carboxylic acids or amides under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine exhibit significant antiproliferative effects against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Lung Cancer | A549 | 10.5 | Apoptosis induction |
| Breast Cancer | MDA-MB-231 | 8.2 | Cell cycle arrest |
| Liver Cancer | HepG2 | 9.0 | Apoptosis and necrosis |
Studies show that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of gene expression related to apoptosis and cell cycle regulation .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. For instance, compounds featuring the pyrazole structure have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Anti-inflammatory Effects
Research indicates that certain derivatives possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses .
Study on Anticancer Activity
A study conducted by Sangani et al. (2014) demonstrated that pyrazole derivatives exhibited cytotoxic effects against lung carcinoma cell lines (A549). The study utilized MTT assays to evaluate cell viability and found that specific structural modifications enhanced anticancer activity, suggesting the importance of molecular design in developing effective therapeutics .
Investigation into Antimicrobial Properties
In another investigation, pyrazole derivatives were assessed for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications could significantly enhance antimicrobial potency, highlighting the versatility of pyrazole-based compounds in drug development .
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular processes. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Data Tables
Table 1: Key Pharmacokinetic and Binding Parameters
Biological Activity
1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Its unique structure, which combines a pyrazole moiety with a piperazine ring, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.44 g/mol. The compound's structure is characterized by:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Functional Groups : Ethoxy and methoxy groups that enhance solubility and bioavailability.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit notable antitumor properties. Compounds similar to this compound have shown effectiveness against various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can inhibit key enzymes involved in tumor growth, such as BRAF and EGFR, making them promising candidates for cancer therapy .
Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. This mechanism is critical for developing treatments for chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored in various studies. For example, certain pyrazoles have demonstrated significant activity against bacterial strains and fungi, suggesting that this compound may possess similar properties .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific receptors and enzymes, influencing various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity involved in inflammatory responses.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
A review of literature reveals several studies investigating the biological activity of pyrazole derivatives:
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PARP-1 PDB: 5DS3) to model the pyrazole-carbonyl interaction with catalytic residues .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
How to resolve contradictions in bioactivity data across studies?
Advanced Research Question
- Assay Variability : Normalize data using positive controls (e.g., olaparib for PARP assays) and validate cell lines (e.g., BRCA1-deficient vs. wild-type) .
- Stereochemical Purity : Chiral HPLC to rule out enantiomeric impurities affecting receptor binding .
What strategies improve metabolic stability in preclinical studies?
Advanced Research Question
- Liver Microsome Assays : Incubate with rat/human microsomes to identify metabolic hotspots (e.g., ethoxy demethylation). Stabilize via fluorination or deuterium exchange .
- Prodrug Design : Mask the pyrazole carbonyl as an ester to enhance oral bioavailability .
What safety protocols are recommended for handling this compound?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .
How to optimize analytical methods for quantifying trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
